Cas no 74228-33-4 (5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol)

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol 化学的及び物理的性質

名前と識別子

-

- 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol

- 1,3,4-oxadiazole-2-thiol, 5-(phenoxymethyl)-

- 5-(phenoxymethyl)-1,3,4-oxadiazole-2(3H)-thione

- 5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol(SALTDATA: FREE)

- EU-0003106

- AG-690/37079058

- 5-(phenoxymethyl)-3H-1,3,4-oxadiazole-2-thione

- ZCA22833

- MFCD02029646

- AKOS000283702

- CCG-15891

- 74228-33-4

- F2146-0022

- AKOS000675127

- 5-Phenoxymethyl-3H-[1,3,4]oxadiazole-2-thione

- 5-phenoxymethyl-1,3,4-oxadiazole-2(3h)-thione

- HMS1671N18

- BS-36309

- HMS1587L11

- AB00101632-01

- STK116316

- DB-185426

- 1,3,4-Oxadiazole-2(3H)-thione, 5-(phenoxymethyl)-

-

- MDL: MFCD02029646

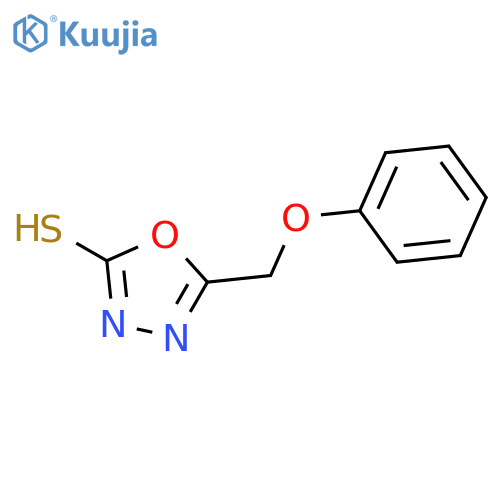

- インチ: InChI=1S/C9H8N2O2S/c14-9-11-10-8(13-9)6-12-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,14)

- InChIKey: DFWHZFJXCNJMNX-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)OCC2=NN=C(O2)S

計算された属性

- せいみつぶんしりょう: 208.03064868g/mol

- どういたいしつりょう: 208.03064868g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 249

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 74.9Ų

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P322713-500mg |

5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol |

74228-33-4 | 500mg |

$ 70.00 | 2022-06-03 | ||

| abcr | AB216612-1g |

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol, 95%; . |

74228-33-4 | 95% | 1g |

€94.10 | 2025-02-21 | |

| abcr | AB216612-1 g |

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol; 95% |

74228-33-4 | 1 g |

€94.10 | 2023-07-20 | ||

| Life Chemicals | F2146-0022-0.5g |

5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol |

74228-33-4 | 95%+ | 0.5g |

$40.0 | 2023-09-06 | |

| Life Chemicals | F2146-0022-2.5g |

5-(phenoxymethyl)-1,3,4-oxadiazole-2-thiol |

74228-33-4 | 95%+ | 2.5g |

$84.0 | 2023-09-06 | |

| abcr | AB216612-25 g |

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol; 95% |

74228-33-4 | 25 g |

€465.60 | 2023-07-20 | ||

| Fluorochem | 060467-10g |

5-Phenoxymethyl-3H-[1,3,4]oxadiazole-2-thione |

74228-33-4 | 95% | 10g |

£280.00 | 2022-03-01 | |

| abcr | AB216612-5g |

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol, 95%; . |

74228-33-4 | 95% | 5g |

€186.30 | 2025-02-21 | |

| A2B Chem LLC | AC78071-5g |

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol |

74228-33-4 | 95% | 5g |

$111.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1244877-1g |

1,3,4-Oxadiazole-2(3H)-thione, 5-(phenoxymethyl)- |

74228-33-4 | 95% | 1g |

$85 | 2024-06-07 |

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol 関連文献

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637

-

Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098

-

4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726

5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiolに関する追加情報

Recent Advances in the Study of 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS: 74228-33-4)

The compound 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol (CAS: 74228-33-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.

Recent studies have highlighted the versatility of 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol as a scaffold for designing novel bioactive molecules. Its 1,3,4-oxadiazole core, combined with the phenoxymethyl and thiol functional groups, provides a platform for interactions with various biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as an inhibitor of bacterial enzymes, suggesting potential applications in combating antibiotic-resistant pathogens.

In terms of synthesis, researchers have developed more efficient routes to produce 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol with higher yields and purity. A recent paper in Organic & Biomolecular Chemistry described a one-pot synthesis method that reduces reaction time and minimizes byproducts, making the compound more accessible for further pharmacological testing.

Pharmacological evaluations have revealed promising results. In vitro studies indicate that derivatives of 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol exhibit significant anti-inflammatory and antioxidant activities. Molecular docking simulations suggest strong binding affinities to cyclooxygenase-2 (COX-2) and other inflammatory mediators, supporting its potential as a lead compound for developing new anti-inflammatory drugs.

Furthermore, preliminary toxicity studies in animal models have shown favorable safety profiles for this compound at therapeutic doses. Researchers are now exploring its pharmacokinetic properties and optimizing its structure to enhance bioavailability and target specificity.

In conclusion, 5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol represents a promising candidate for further drug development. Its multifaceted biological activities, coupled with advances in synthetic methodologies, position it as a valuable scaffold in medicinal chemistry. Future research should focus on clinical translation and exploring its potential in treating specific disease conditions.

74228-33-4 (5-(Phenoxymethyl)-1,3,4-oxadiazole-2-thiol) 関連製品

- 933696-63-0(2-3-(Methylsulfonyl)phenylethylamine)

- 97871-77-7(Glycine, N-(methoxyacetyl)-)

- 2309624-10-8(2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)

- 2757924-91-5(6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid)

- 351003-48-0(3-Chloro-2-fluorobenzenesulfonyl chloride)

- 2503207-27-8((4-methylpyrrolidin-3-yl)methanesulfonamide hydrochloride)

- 2224257-09-2(N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide)

- 210107-26-9(2-{4-(trifluoromethyl)phenylmethoxy}ethan-1-ol)

- 90238-77-0(4,5-dimethyloxolan-3-one, Mixture of diastereomers)

- 2229444-25-9(1-fluoro-3-(1-methylpyrrolidin-2-yl)propan-2-ol)